molecular formula C19H19NO5 B2683843 Fmoc-N-Me-Ser-OH CAS No. 291311-48-3

Fmoc-N-Me-Ser-OH

Cat. No. B2683843
M. Wt: 341.363
InChI Key: ZVWHTEOKMWNXGP-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-N-Me-Ser-OH, also known as N-fluorenylmethoxycarbonyl-N-methyl-L-serine, is a compound with the molecular formula C19H19NO5 . It is used in research and development .


Molecular Structure Analysis

The molecular structure of Fmoc-N-Me-Ser-OH consists of a fluorenylmethyloxycarbonyl (Fmoc) group attached to a serine (Ser) amino acid via an amide bond . The serine amino acid is N-methylated, as indicated by the ‘N-Me’ in the name. The molecular weight of the compound is 341.4 g/mol .


Physical And Chemical Properties Analysis

Fmoc-N-Me-Ser-OH is a white to slight yellow to beige powder . Its exact mass and monoisotopic mass are 341.12632271 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound is soluble in dimethylformamide (DMF) .

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : Fmoc-protected amino acids are widely used in the synthesis of peptides . The Fmoc group serves as a protective group for amino acids during peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) .
    • Method of Application : The Fmoc group is added to the amino acid to protect it during the synthesis process. After the peptide bond formation, the Fmoc group can be selectively removed under mild basic conditions .
    • Results : The use of Fmoc-protected amino acids in SPPS has been shown to be an efficient method for peptide synthesis .
  • Scientific Field: Medicinal Chemistry

    • Application : Fmoc-protected amino acids are used in the development of new drugs . They are also used in structure-activity relationship (SAR) studies .
    • Method of Application : The Fmoc group protects the amino acid during chemical reactions, allowing for modifications to the amino acid structure without affecting the amino acid’s functionality .
    • Results : The use of Fmoc-protected amino acids in drug development has led to the creation of new therapeutic agents .
  • Scientific Field: Materials Science

    • Application : Fmoc-functionalized amino acids have been used to construct hydrogels .
    • Method of Application : The Fmoc group contributes to the self-assembling properties of peptides, which is useful in the creation of hydrogels .
    • Results : Hydrogels made from Fmoc-functionalized amino acids have found a wide range of applications .
  • Scientific Field: Biochemistry

    • Application : Fmoc-protected amino acids are used in the study of protein structure and function .
    • Method of Application : The Fmoc group allows for site-specific modifications of proteins, enabling researchers to study the effects of these modifications on protein structure and function .
    • Results : This has led to a better understanding of protein biochemistry and has implications for the development of new therapeutics .
  • Scientific Field: Biotechnology

    • Application : Fmoc-protected amino acids are used in the production of bioactive peptides .
    • Method of Application : The Fmoc group protects the amino acid during the synthesis of bioactive peptides, which can then be used in various biotechnological applications .
    • Results : This has led to the development of new biotechnological products and processes .
  • Scientific Field: Tissue Engineering

    • Application : Fmoc-derivatized cationic hexapeptides have been used to construct self-supporting hydrogels for potential biomedical applications .
    • Method of Application : The Fmoc group contributes to the self-assembling properties of peptides, which is useful in the creation of hydrogels .
    • Results : Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
  • Scientific Field: Green Chemistry

    • Application : Fmoc-protected amino esters are used in green chemistry for efficient amino ester hydrolysis .
    • Method of Application : Calcium (II) iodide is used as a protective agent for the Fmoc protecting group during the hydrolysis of amino esters . This method is considered greener and less energy-intensive than traditional methods .
    • Results : The optimized reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure .
  • Scientific Field: Structure-Activity Relationship (SAR) Studies

    • Application : Fmoc-protected amino acids are used in SAR studies to understand the relationship between the chemical structure of a molecule and its biological activity .
    • Method of Application : The Fmoc group allows for site-specific modifications of amino acids, enabling researchers to study the effects of these modifications on biological activity .
    • Results : This has led to a better understanding of how changes in chemical structure can affect biological activity, which is crucial in drug discovery and development .
  • Scientific Field: Bioprinting

    • Application : Fmoc-derivatized cationic hexapeptides have been used to construct self-supporting hydrogels for bioprinting applications .
    • Method of Application : The Fmoc group contributes to the self-assembling properties of peptides, which is useful in the creation of hydrogels .
    • Results : Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

Safety And Hazards

When handling Fmoc-N-Me-Ser-OH, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental ingestion or contact, seek medical attention immediately .

Future Directions

The future directions of Fmoc-N-Me-Ser-OH are likely to continue in the realm of peptide synthesis, particularly in the development of new peptides for therapeutic and research applications. As peptide synthesis techniques continue to evolve, compounds like Fmoc-N-Me-Ser-OH will remain crucial building blocks in these processes .

properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-hydroxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-20(17(10-21)18(22)23)19(24)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,21H,10-11H2,1H3,(H,22,23)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWHTEOKMWNXGP-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CO)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](CO)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-N-Me-Ser-OH

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